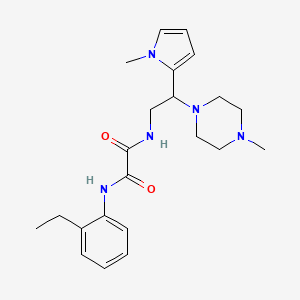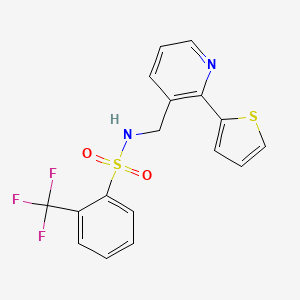
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Applications De Recherche Scientifique
Synthesis and Characterization
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide and its derivatives have been synthesized and characterized for various applications. For instance, a study by Küçükgüzel et al. (2013) focused on synthesizing derivatives for potential use as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. They evaluated these compounds for their effectiveness and toxicity, finding compound 1a to exhibit anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Ligand Synthesis for Metal Coordination
Danielle L Jacobs et al. (2013) reported the molecular and supramolecular structures of N-(2-(pyridin-2-yl)ethyl) derivatives of methane-, benzene- and toluenesulfonamide. These compounds, due to their structural properties, are seen as prospective ligands for metal coordination. Their study highlighted differences in conformations and intermolecular interactions, which are crucial for their application in coordination chemistry (Jacobs et al., 2013).
Catalysis
In a study by A. Ruff et al. (2016), derivatives of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide, including 1,1,1-trifluoro-N-(2-(pyridin-2-yl)ethyl)methanesulfonamide, were used to synthesize air-stable complexes for catalysis. These complexes were characterized and assessed for their efficiency in the transfer hydrogenation of various substrates, demonstrating their potential as precatalysts in chemical reactions (Ruff et al., 2016).
Fluorescent Probes for Toxic Benzenethiols Detection
Wang et al. (2012) developed a fluorescent probe for the selective detection of toxic benzenethiols over aliphatic thiols, using N-butyl-4-amino-1,8-naphthalimide as a fluorophore and a 2,4-dinitrobenzenesulfonamide group as a recognition unit. This design, involving the sulfonamide group, allowed for high selectivity and sensitivity in detecting thiophenols in water samples, which is significant for environmental and biological sciences (Wang et al., 2012).
Antimicrobial Activity
A recent study by Ijuomah et al. (2022) investigated the antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide, demonstrating its effectiveness against various bacteria including Staphylococcus aureus, Salmonella typhi, and Escherichia coli. This research underscores the potential of such sulfonamide derivatives in developing new antimicrobial agents (Ijuomah et al., 2022).
Propriétés
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S2/c18-17(19,20)13-6-1-2-8-15(13)26(23,24)22-11-12-5-3-9-21-16(12)14-7-4-10-25-14/h1-10,22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMJMRLCLWURGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2826625.png)
![Methyl 2-[2-[(2-methylpropan-2-yl)oxy]-4-oxocyclobutyl]acetate](/img/structure/B2826627.png)
![N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2826628.png)
![N-(benzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2826629.png)

![1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2826631.png)
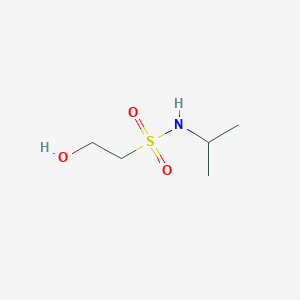
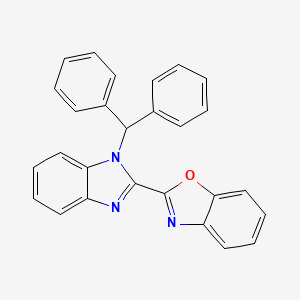
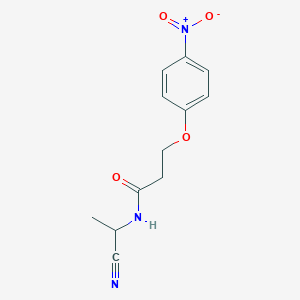


![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826642.png)

